Cas no 205485-24-1 (3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine)

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a photolabile diazirine compound widely used in photoaffinity labeling and crosslinking applications. Its key advantages include high reactivity upon UV irradiation, generating carbene intermediates that efficiently insert into C-H, N-H, and O-H bonds, enabling covalent attachment to biomolecules. The methoxy substituent enhances solubility in organic and aqueous media, while the trifluoromethyl group stabilizes the diazirine ring, improving shelf stability. This compound is particularly valuable in probing protein-ligand interactions, structural biology, and drug discovery due to its selective photoreactivity and minimal steric interference. Its synthetic versatility allows for further functionalization, making it a useful tool in chemical biology research.
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine structure
205485-24-1 structure
Product name:3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
CAS No:205485-24-1
MF:C9H7N2OF3
Molecular Weight:216.15988
MDL:MFCD07369489
CID:241501
PubChem ID:10465882

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine 化学的及び物理的性質

名前と識別子

    • 3H-Diazirine,3-(3-methoxyphenyl)-3-(trifluoromethyl)-
    • 3-(3-Methoxyphenyl)-
    • 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
    • 3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine
    • 3-(3-Methoxyphenyl)-3-trifluoromethyl-3H-diazirine
    • 3-(trifluoromethyl)-3-(3-methoxyphenyl)diazirine
    • 3-[3-Methoxyphenyl]-3-(trifluoromethyl)diazirine
    • AG-E-50697
    • CTK4E4501
    • SureCN3727466
    • FT-0671353
    • SCHEMBL3727466
    • DTXSID80440364
    • EN300-9523065
    • 205485-24-1
    • AKOS028108925
    • 3H-Diazirine, 3-(3-methoxyphenyl)-3-(trifluoromethyl)-
    • J-013401
    • DB-217637
    • MDL: MFCD07369489
    • インチ: InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3
    • InChIKey: UKSNCZYTAMEFBK-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(C2(C(F)(F)F)N=N2)=C1

計算された属性

  • 精确分子量: 216.05100
  • 同位素质量: 216.05104734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 34Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 233.4±50.0 ºC (760 Torr),
  • フラッシュポイント: 94.9±30.1 ºC,
  • Solubility: 極微溶性(0.11 g/l)(25ºC)、
  • PSA: 33.95000
  • LogP: 1.74730

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM200638-250mg
3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
205485-24-1 97%
250mg
$912 2023-03-05
TRC
M266350-10mg
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
205485-24-1
10mg
$144.00 2023-05-18
TRC
M266350-50mg
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
205485-24-1
50mg
$356.00 2023-05-18
Enamine
EN300-9523065-0.25g
3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
205485-24-1 95%
0.25g
$1708.0 2024-05-21
Enamine
EN300-9523065-10.0g
3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
205485-24-1 95%
10.0g
$7988.0 2024-05-21
Enamine
EN300-9523065-0.1g
3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
205485-24-1 95%
0.1g
$1635.0 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-209456-25 mg
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine,
205485-24-1
25mg
¥2,708.00 2023-07-11
Enamine
EN300-9523065-0.05g
3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
205485-24-1 95%
0.05g
$1560.0 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-209456-25mg
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine,
205485-24-1
25mg
¥2708.00 2023-09-05
TRC
M266350-250mg
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine
205485-24-1
250mg
$1252.00 2023-05-18

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine 関連文献

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirineに関する追加情報

Professional Introduction to Compound with CAS No. 205485-24-1 and Product Name: 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

The compound with the CAS number 205485-24-1 and the product name 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known as diazirines, which are widely recognized for their unique photochemical properties and utility in various biochemical applications. The structural features of this compound, particularly the presence of a 3-methoxyphenyl group and a trifluoromethyl substituent, contribute to its distinctive reactivity and make it a valuable tool in the development of novel therapeutic agents.

Recent studies have highlighted the importance of diazirine-based compounds in the field of protein labeling and photoaffinity probes. The photochemical reaction of diazirines involves the formation of a highly reactive carbene-like intermediate upon exposure to ultraviolet (UV) light. This intermediate can covalently bind to biological targets such as proteins and nucleic acids, allowing researchers to study protein-protein interactions, enzyme mechanisms, and other critical biological processes. The 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine derivative has been particularly noted for its enhanced stability and improved binding affinity, making it an attractive candidate for use in high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

The incorporation of the trifluoromethyl group into the diazirine core significantly influences the electronic properties of the molecule, leading to increased lipophilicity and improved cell membrane penetration. This feature is particularly advantageous when studying membrane-bound proteins or when designing probes for intracellular applications. Additionally, the 3-methoxyphenyl moiety provides a hydrophobic anchor that can be tailored to interact with specific biological targets, further enhancing the compound's utility as a tool in drug discovery.

In recent years, there has been growing interest in using diazirine-based probes for imaging applications. The ability to photoaffinity label specific proteins in living cells has opened up new avenues for understanding complex biological pathways. For instance, researchers have utilized compounds like 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine to visualize protein localization and dynamics in real-time, providing insights into cellular processes that were previously inaccessible. These studies have not only advanced our fundamental understanding of biology but also have implications for the development of novel diagnostic tools and therapeutic strategies.

The chemical synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of a trifluoromethylated benzene derivative, which is then functionalized with a diazirine group. The presence of both the trifluoromethyl and methoxyphenyl groups necessitates careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce these complex molecules with greater efficiency, making them more accessible for research applications.

One of the most compelling aspects of this compound is its versatility in different biochemical assays. Researchers have employed 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine as a probe in various high-throughput screening campaigns aimed at identifying novel drug candidates. By covalently linking small molecules to their target proteins, researchers can rapidly screen large libraries of compounds for potential therapeutic agents. This approach has been instrumental in identifying inhibitors targeting various disease-related pathways, including cancer, inflammation, and neurodegenerative disorders.

The photophysical properties of diazirines also make them valuable in fluorescence-based assays. Upon UV irradiation, the diazirine group forms a covalent bond with nearby amino acid residues in proteins, resulting in a fluorescent signal that can be detected using standard spectroscopic techniques. This allows researchers to monitor protein interactions in real-time with high spatial resolution. The combination of photolabeling with fluorescence microscopy has provided unprecedented insights into cellular dynamics and has been instrumental in validating drug targets.

In conclusion, the compound with CAS number 205485-24-1, specifically named 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and photochemical properties make it an invaluable tool for studying protein-protein interactions, enzyme mechanisms, and other critical biological processes. The ongoing research utilizing this compound continues to uncover new insights into fundamental biological pathways and holds promise for the development of novel therapeutic agents.

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